lambda(2)-Methylideneselenohydroxylamine
Description
λ²-Methylideneselenohydroxylamine is a specialized organoselenium compound characterized by a hydroxylamine backbone (NH₂OH) modified with a methylidene (CH₂) group and a selenium atom. This compound combines the redox-active hydroxylamine moiety with selenium, a chalcogen known for its unique electronic properties, which may enhance applications in catalysis, organic synthesis, or materials science. However, due to its niche classification, comparative studies with analogous compounds are essential to contextualize its behavior.
Properties
Molecular Formula |
CNSe |
|---|---|
Molecular Weight |
104.99 g/mol |
InChI |
InChI=1S/CNSe/c1-2-3 |
InChI Key |
ZOHJAGJGZBKMIL-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+][Se] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Compounds
- Selenium vs. Carbon Substituents: The selenium atom in λ²-methylideneselenohydroxylamine introduces greater polarizability and nucleophilicity compared to the methyl groups in N,N-dimethylhydroxylamine. This may enhance its utility in radical reactions or selenium-specific catalysis.
- Steric Effects : Dibenzylhydroxylamine’s benzyl groups create steric hindrance, limiting reactivity at the nitrogen center. In contrast, the methylidene and selenium substituents in the target compound likely offer a balance between electronic activation and steric accessibility.
- Hydrophobicity: Tetradecyldiethanolamine’s long alkyl chain imparts surfactant-like properties, whereas λ²-methylideneselenohydroxylamine’s smaller substituents suggest solubility in polar solvents.
Reactivity and Stability
- Redox Behavior: Hydroxylamine derivatives (e.g., N,N-dimethylhydroxylamine) are known for their reducing capabilities.
- Thermal Stability : Bulky substituents in dibenzylhydroxylamine () enhance stability by hindering decomposition pathways. The selenium-methylidene combination in the target compound may confer intermediate stability, though experimental validation is needed.
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